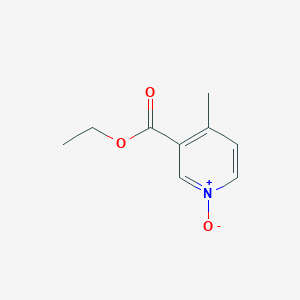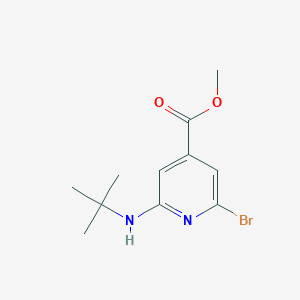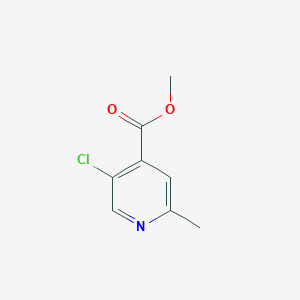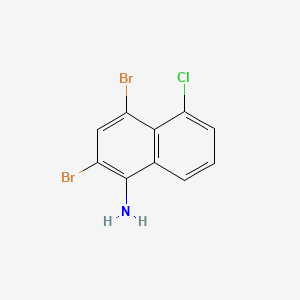![molecular formula C15H11N3S B13934472 3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-53-7](/img/structure/B13934472.png)
3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that combines the structural features of indole, thieno, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with thieno[3,2-c]pyridine intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Aplicaciones Científicas De Investigación
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and indole-3-acetic acid.
Thieno[3,2-c]pyridine Derivatives: Compounds with similar thieno and pyridine ring structures.
Uniqueness
3-(1H-Indol-5-yl)thieno[3,2-c]pyridin-4-amine is unique due to its combined structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
832697-53-7 |
|---|---|
Fórmula molecular |
C15H11N3S |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
3-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)9-1-2-12-10(7-9)3-5-17-12/h1-8,17H,(H2,16,18) |
Clave InChI |
RUVZNZRPMMDXST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1C3=CSC4=C3C(=NC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



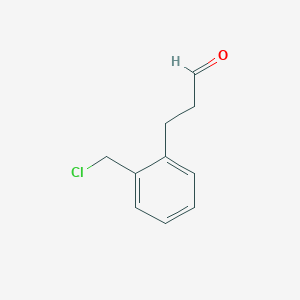


![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
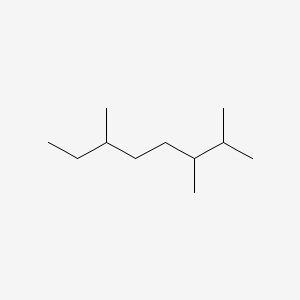
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
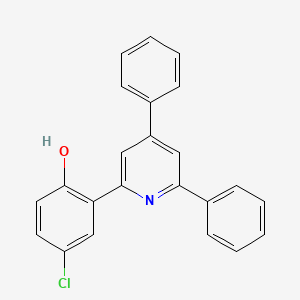

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
